Cas no 2092404-70-9 (6,9-dioxa-2-azaspiro[3.6]decane)

6,9-Dioxa-2-azaspiro[3.6]decane is a heterocyclic spiro compound featuring a unique bridged structure with nitrogen and oxygen functionalities. Its spirocyclic framework imparts rigidity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of both ether and amine groups enhances its versatility as a building block for complex molecular architectures. This compound is particularly useful in the development of bioactive molecules, where its structural constraints can influence conformational properties and binding affinity. Its synthetic utility is further underscored by its compatibility with a range of chemical transformations, enabling precise modifications for targeted applications.
6,9-dioxa-2-azaspiro[3.6]decane structure
2092404-70-9 structure
Product name:6,9-dioxa-2-azaspiro[3.6]decane
CAS No:2092404-70-9
MF:C7H13NO2
MW:143.183622121811
CID:5105460

6,9-dioxa-2-azaspiro[3.6]decane Chemical and Physical Properties

Names and Identifiers

    • 6,9-dioxa-2-azaspiro[3.6]decane
    • Inchi: 1S/C7H13NO2/c1-2-10-6-7(5-9-1)3-8-4-7/h8H,1-6H2
    • InChI Key: KFMBMVLMCCUKFH-UHFFFAOYSA-N
    • SMILES: C1C2(COCCOC2)CN1

6,9-dioxa-2-azaspiro[3.6]decane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1084-250MG
6,9-dioxa-2-azaspiro[3.6]decane
2092404-70-9 95%
250MG
¥ 1,663.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1084-5G
6,9-dioxa-2-azaspiro[3.6]decane
2092404-70-9 95%
5g
¥ 12,474.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1084-100MG
6,9-dioxa-2-azaspiro[3.6]decane
2092404-70-9 95%
100MG
¥ 1,042.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1084-1G
6,9-dioxa-2-azaspiro[3.6]decane
2092404-70-9 95%
1g
¥ 4,158.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1084-10G
6,9-dioxa-2-azaspiro[3.6]decane
2092404-70-9 95%
10g
¥ 20,790.00 2023-04-06
Ambeed
A980514-1g
6,9-Dioxa-2-azaspiro[3.6]decane
2092404-70-9 98%
1g
$900.0 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1084-500MG
6,9-dioxa-2-azaspiro[3.6]decane
2092404-70-9 95%
500MG
¥ 2,772.00 2023-04-06

Additional information on 6,9-dioxa-2-azaspiro[3.6]decane

Introduction to 6,9-dioxa-2-azaspiro[3.6]decane (CAS No. 2092404-70-9)

6,9-dioxa-2-azaspiro[3.6]decane, identified by its Chemical Abstracts Service (CAS) number 2092404-70-9, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This spirocyclic structure, featuring a nitrogen atom integrated into a macrocyclic framework, presents unique chemical and biological properties that make it a promising candidate for various therapeutic applications.

The molecular architecture of 6,9-dioxa-2-azaspiro[3.6]decane consists of a spirocyclic backbone composed of a nine-membered ring that includes two oxygen atoms and one nitrogen atom. This arrangement creates a rigid, three-dimensional structure that can interact selectively with biological targets. The presence of the nitrogen atom introduces basicity and potential hydrogen bonding capabilities, which are crucial for modulating biological activity.

In recent years, spirocyclic compounds have been extensively studied due to their ability to exhibit high binding affinity and selectivity towards biological targets. The spirocyclic core in 6,9-dioxa-2-azaspiro[3.6]decane provides stability while allowing for conformational flexibility, which is essential for effective drug design. This compound has been explored in the development of novel pharmacophores for treating a range of diseases, including neurological disorders and infectious diseases.

One of the most compelling aspects of 6,9-dioxa-2-azaspiro[3.6]decane is its potential as a scaffold for drug discovery. Researchers have leveraged its unique structural features to design derivatives with enhanced pharmacological properties. For instance, modifications to the oxygen and nitrogen atoms have been investigated to improve solubility, bioavailability, and metabolic stability. These efforts have led to the identification of several promising lead compounds that are currently undergoing preclinical evaluation.

The pharmacological profile of 6,9-dioxa-2-azaspiro[3.6]decane has been further elucidated through computational studies and experimental investigations. Molecular docking simulations have revealed that this compound can interact with various biological targets, including enzymes and receptors involved in disease pathways. These interactions suggest potential therapeutic applications in areas such as cancer therapy, inflammation modulation, and central nervous system disorders.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 6,9-dioxa-2-azaspiro[3.6]decane and its derivatives on a scalable basis. These synthetic methodologies have opened up new avenues for exploring its pharmacological potential. Additionally, green chemistry principles have been incorporated into the synthesis process to minimize environmental impact, ensuring sustainable drug development practices.

The biological activity of 6,9-dioxa-2-azaspiro[3.6]decane has been evaluated in several in vitro and in vivo models. Preliminary studies have demonstrated its ability to modulate key signaling pathways associated with various diseases. For example, derivatives of this compound have shown inhibitory effects on enzymes involved in cancer cell proliferation and metastasis. These findings highlight the compound's potential as a therapeutic agent and justify further investigation into its mechanisms of action.

One notable area of research has focused on the anti-inflammatory properties of 6,9-dioxa-2-azaspiro[3.6]decane derivatives. Inflammatory processes are central to many chronic diseases, including arthritis and cardiovascular disorders. By targeting key inflammatory mediators, this compound has shown promise in reducing inflammation and alleviating associated symptoms. Further studies are needed to fully understand its efficacy and safety profile in clinical settings.

The development of novel drug candidates often involves optimizing their pharmacokinetic properties to ensure effective delivery to target tissues. 6,9-dioxa-2-azaspiro[3.6]decane has been engineered to enhance its bioavailability through modifications such as prodrugs or lipid-based formulations. These strategies aim to improve absorption and distribution within the body while minimizing side effects.

The future prospects for 6,9-dioxa-2-azaspiro[3.6]decane are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this compound from preclinical stages to clinical trials. By leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design platforms, researchers can accelerate the discovery of new derivatives with improved therapeutic efficacy.

In conclusion, 6,9-dioxa-2-azaspiro[3.6]decane (CAS No. 2092404-70-9) represents a significant advancement in medicinal chemistry with its unique structural features and versatile biological activities. This compound holds great promise for addressing unmet medical needs across multiple therapeutic areas. Continued research efforts will be crucial in unlocking its full potential as a next-generation therapeutic agent.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2092404-70-9)6,9-dioxa-2-azaspiro[3.6]decane
A1078154
Purity:99%
Quantity:1g
Price ($):810.0